molecular formula C6H8N2O B3354011 5-Amino-2-methylpyridin-3-ol CAS No. 57183-27-4

5-Amino-2-methylpyridin-3-ol

Cat. No.: B3354011
CAS No.: 57183-27-4
M. Wt: 124.14 g/mol
InChI Key: AHXIJVRNUUKIEQ-UHFFFAOYSA-N
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Description

5-Amino-2-methylpyridin-3-ol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-methylpyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-methylpyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXIJVRNUUKIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575857
Record name 5-Amino-2-methylpyridin-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57183-27-4
Record name 5-Amino-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-methyl-3-pyridinol: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 5-Amino-2-methyl-3-pyridinol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information on its core structure, predicted properties, and plausible synthetic pathways, drawing upon established principles and data from closely related analogues.

Core Molecular Structure and Physicochemical Properties

5-Amino-2-methyl-3-pyridinol is a substituted pyridine ring, featuring an amino group at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position. This unique arrangement of functional groups imparts specific electronic and steric characteristics that are crucial for its potential biological activity and chemical reactivity.

Predicted Molecular Identifiers and Properties

While a specific CAS number for 5-Amino-2-methyl-3-pyridinol is not readily found in major chemical databases, its fundamental properties can be calculated based on its structure.

PropertyValueSource
Molecular Formula C₆H₈N₂O(Calculated)
Molecular Weight 124.14 g/mol (Calculated)
Canonical SMILES CC1=NC=C(C(C1)=O)N(Predicted)
InChI Key (Not available)

The presence of both an amino group (basic) and a hydroxyl group (weakly acidic) suggests that 5-Amino-2-methyl-3-pyridinol is an amphoteric compound. The pyridine nitrogen itself is also basic. The interplay of these groups influences its solubility, acid-base properties, and potential for hydrogen bonding, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Structural Visualization

The structural formula of 5-Amino-2-methyl-3-pyridinol is depicted below, illustrating the relative positions of the functional groups on the pyridine core.

Caption: Chemical structure of 5-Amino-2-methyl-3-pyridinol

The Aminohydroxypyridine Scaffold in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern drug discovery, with numerous derivatives approved for clinical use.[1] The combination of amino and hydroxyl moieties on a pyridine ring, as seen in 5-Amino-2-methyl-3-pyridinol, creates a scaffold with significant potential for biological interactions.

  • Aminopyridines are known to exhibit a wide range of biological activities and are often incorporated into drug candidates to improve aqueous solubility and metabolic stability.[2]

  • Hydroxypyridinones , a related class of compounds, are potent metal chelators and have been extensively investigated for various therapeutic applications.[3]

The specific arrangement of the amino, methyl, and hydroxyl groups in 5-Amino-2-methyl-3-pyridinol can be expected to modulate its electronic properties and steric profile, influencing its binding affinity to biological targets. The development of derivatives from this scaffold could lead to novel therapeutic agents.[4]

Proposed Synthetic Strategies

A potential retrosynthetic analysis suggests that a key intermediate could be a nitropyridine derivative, which can then be reduced to the corresponding amine. The hydroxyl group could be introduced via several methods, including nucleophilic substitution or oxidation of a suitable precursor.

Conceptual Synthetic Workflow

A hypothetical, multi-step synthesis could proceed as follows:

  • Nitration of a Methyl-hydroxypyridine Precursor: Starting with a suitable 2-methyl-3-hydroxypyridine, selective nitration at the 5-position would yield 2-methyl-5-nitro-3-hydroxypyridine. The directing effects of the existing substituents would be a critical consideration in achieving the desired regioselectivity.

  • Reduction of the Nitro Group: The nitro-intermediate would then undergo reduction to the corresponding amino group. Standard reducing agents such as hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic media, would be appropriate for this transformation.

This proposed pathway is illustrated in the following workflow diagram:

Synthetic_Pathway Start 2-Methyl-3-hydroxypyridine Intermediate 2-Methyl-5-nitro-3-hydroxypyridine Start->Intermediate Nitration (e.g., HNO3/H2SO4) Product 5-Amino-2-methyl-3-pyridinol Intermediate->Product Reduction (e.g., H2/Pd or SnCl2/HCl)

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 5-Amino-2-methylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Aminomethylpyridinols in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Its unique electronic properties, arising from the electronegative nitrogen atom, render the ring system susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[2][3] This reactivity provides a powerful toolkit for the synthesis and functionalization of pyridine derivatives. 5-Amino-2-methylpyridin-3-ol and its analogues are of particular interest as they incorporate key pharmacophoric features: a hydrogen bond donor (hydroxyl), a hydrogen bond donor/acceptor (amino group), and a lipophilic methyl group, all on a tunable aromatic core. The strategic modification of this scaffold through nucleophilic substitution can lead to the generation of novel molecular entities with significant potential for therapeutic applications.

This document provides a detailed protocol for nucleophilic aromatic substitution (SNAr) on a halogenated derivative of 5-Amino-2-methylpyridin-3-ol. While the parent molecule itself lacks a suitable leaving group for a facile SNAr reaction, its halogenated counterparts, such as 4-chloro-5-amino-2-methylpyridin-3-ol, are versatile intermediates for introducing a wide range of functional groups. The principles and protocols outlined herein are designed for researchers and scientists engaged in drug development and medicinal chemistry.

Understanding the Reactivity of the 5-Amino-2-methylpyridin-3-ol Scaffold

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[1] In the case of 5-Amino-2-methylpyridin-3-ol, the electronic landscape is further modulated by the substituents:

  • Pyridine Nitrogen: The primary activating feature, strongly withdrawing electron density from the ring, especially at the ortho (C2, C6) and para (C4) positions.

  • Hydroxyl Group (-OH) at C3: An electron-donating group through resonance, which can potentially deactivate the ring towards nucleophilic attack.

  • Amino Group (-NH2) at C5: Also an electron-donating group through resonance, contributing to deactivation. However, under acidic conditions, it can be protonated to the electron-withdrawing -NH3+ group, which would activate the ring.[4]

  • Methyl Group (-CH3) at C2: A weakly electron-donating group.

For a successful SNAr reaction, a good leaving group, typically a halide, must be present at an activated position (C4 or C6). The following protocol assumes the use of a 4-halo-5-amino-2-methylpyridin-3-ol derivative.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on a halopyridine proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] In the second step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored.

SNAr_Mechanism Reactant Substituted Pyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu:⁻ Nucleophile Nu:⁻ Intermediate_2 Meisenheimer Complex Product Substituted Product LeavingGroup X⁻ Intermediate_2->Product - X⁻

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol: Synthesis of a 4-Amino-5-amino-2-methylpyridin-3-ol Derivative

This protocol describes a general procedure for the reaction of 4-chloro-5-amino-2-methylpyridin-3-ol with a primary or secondary amine.

Materials and Reagents:

  • 4-chloro-5-amino-2-methylpyridin-3-ol (1.0 eq.)

  • Amine nucleophile (1.2 - 2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-chloro-5-amino-2-methylpyridin-3-ol (1.0 eq.) and the chosen base (K2CO3 or DIPEA, 2.0 - 3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF or DMSO to dissolve the starting materials. Stir the mixture for 10-15 minutes at room temperature.

  • Nucleophile Addition: Add the amine nucleophile (1.2 - 2.0 eq.) to the reaction mixture dropwise via a syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine nucleophile and should be determined empirically.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted-5-amino-2-methylpyridin-3-ol.

Self-Validation and Troubleshooting:

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, using a stronger base, or adding a phase-transfer catalyst if using an inorganic base.

  • Side Product Formation: The formation of side products may occur due to the reactivity of the amino and hydroxyl groups. Protection of these groups may be necessary for certain sensitive nucleophiles. Acylation of the amino group can be performed using acetic anhydride, and the hydroxyl group can be protected as a silyl ether.

  • Low Yield: Ensure all reagents are anhydrous, as water can interfere with the reaction. The choice of solvent can also significantly impact the reaction rate and yield.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table provides a hypothetical summary of expected outcomes for the nucleophilic substitution on 4-chloro-5-amino-2-methylpyridin-3-ol with various nucleophiles, based on general SNAr principles.

EntryNucleophileBaseSolventTemperature (°C)Expected Product
1MorpholineK2CO3DMF1005-Amino-2-methyl-4-morpholinopyridin-3-ol
2BenzylamineDIPEADMSO1205-Amino-4-(benzylamino)-2-methylpyridin-3-ol
3Sodium thiophenoxide-DMF805-Amino-2-methyl-4-(phenylthio)pyridin-3-ol
4Sodium methoxide-MethanolReflux5-Amino-4-methoxy-2-methylpyridin-3-ol

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - 4-chloro-5-amino-2-methylpyridin-3-ol - Base (K2CO3 or DIPEA) - Anhydrous Solvent (DMF or DMSO) start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert add_nucleophile Add Amine Nucleophile inert->add_nucleophile react Heat Reaction Mixture (80-120 °C) add_nucleophile->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for the nucleophilic substitution.

References

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. Retrieved from [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC - NIH.
  • Nucleophilic arom
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2021). PubMed.
  • Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. (n.d.). Source.
  • Insights into the nucleophilic substitution of pyridine at an unsatur
  • SNAr reactions of pi-deficient arom
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar.
  • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. (n.d.). Benchchem.
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Functionalization of strained rings via nucleophilic c
  • The Chemistry of Pyridine. I. Nucleophilic Substitution of 1-Alkoxypyridinium Salts by Mercaptide Ions. (n.d.).
  • Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. (n.d.). RSC Publishing.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (n.d.). PMC - NIH.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). Source.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed.
  • Nucleophilicities of Amines, Amino Acids and Pyridines. (n.d.). Source.
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.
  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. (2026). ACS Omega.
  • From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)
  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applic
  • Pyridine functionalization via ring-opening to Zincke intermediates. (n.d.).
  • Preparation of Pyridines, Part 7: By Amination and Hydroxyl
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2025).
  • Activating effects of amino and hydroxyl groups in different pH. (2015). Chemistry Stack Exchange.
  • Amines. (n.d.). NCERT.

Sources

Application Notes & Protocols: Strategic Protection of the 3-Hydroxy Group in Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The 3-hydroxyaminopyridine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of pharmacologically active agents.[1] However, the inherent reactivity of both the amino and hydroxyl groups presents a formidable challenge in synthetic routes that require selective modification at other positions. A well-devised protecting group strategy is therefore not merely advantageous, but essential for synthetic success. This guide provides a comprehensive overview of protecting group strategies for the 3-hydroxy moiety in aminopyridines, with a focus on practical application, mechanistic rationale, and detailed experimental protocols.

I. The Synthetic Conundrum: Selectivity in a Multifunctional Scaffold

The synthesis of complex molecules containing the 3-hydroxyaminopyridine core requires careful navigation of the reactivity of its functional groups.[2][3] The hydroxyl group, being nucleophilic, can interfere with reactions targeting other parts of the molecule.[4] Similarly, the amino group is susceptible to a range of transformations.[5] Consequently, a robust protecting group strategy is paramount to achieving desired chemical transformations with high yield and selectivity. The ideal protecting group for the 3-hydroxy function should be:

  • Easy to install and remove under mild conditions.

  • Stable to a wide range of reaction conditions.

  • Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.[4][6][7]

II. Key Protecting Group Strategies for the 3-Hydroxy Group

The selection of an appropriate protecting group is dictated by the overall synthetic plan. Silyl ethers and benzyl ethers are two of the most reliable and widely employed classes of protecting groups for hydroxyls.[8][9]

A. Silyl Ethers: Tunable Stability and Mild Cleavage

Silyl ethers are a versatile choice for hydroxyl protection due to their ease of formation and the tunability of their stability based on the steric bulk of the silicon substituents.[10][11]

  • tert-Butyldimethylsilyl (TBDMS): TBDMS ethers are a popular choice, offering a good balance of stability and ease of cleavage. They are stable to a variety of non-acidic conditions. Cleavage is typically achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[12][13]

  • Triisopropylsilyl (TIPS): The increased steric hindrance of the TIPS group confers greater stability compared to TBDMS, making it suitable for more rigorous synthetic steps.

Table 1: Comparative Overview of Common Silyl Ether Protecting Groups

Protecting GroupAbbreviationRelative Stability (Acidic Conditions)Common Cleavage Reagents
TrimethylsilylTMSLowMild acid, TBAF[12][14]
tert-ButyldimethylsilylTBDMSModerateTBAF, HF, Acetic Acid[12][13]
TriisopropylsilylTIPSHighTBAF, HF[11]
tert-ButyldiphenylsilylTBDPSHighTBAF, HF
B. Benzyl Ethers: Robust and Reliable

Benzyl (Bn) ethers are exceptionally stable to a wide range of acidic and basic conditions, making them a stalwart choice for hydroxyl protection.[15]

  • Benzyl (Bn): The benzyl group is typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base.[16] Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which proceeds under neutral conditions.[16][17]

  • p-Methoxybenzyl (PMB): The PMB group offers an orthogonal deprotection strategy. In addition to hydrogenolysis, it can be removed oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is advantageous when catalytic hydrogenation is not feasible.[15][17]

III. Experimental Protocols

The following protocols are presented as foundational methods. Researchers should optimize conditions based on their specific substrate and reaction scale.

Protocol 1: Protection of 2-Amino-3-hydroxypyridine with TBDMSCl

This protocol details the formation of a tert-butyldimethylsilyl ether.

Materials:

  • 2-Amino-3-hydroxypyridine

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 2-amino-3-hydroxypyridine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully add saturated aqueous NaHCO₃ to quench the reaction.

  • Extract the aqueous phase with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 2-amino-3-(tert-butyldimethylsilyloxy)pyridine.

Rationale for Reagent Selection:

  • Imidazole: Serves as a base to deprotonate the hydroxyl group and as a catalyst to form a more reactive silylating agent.[13]

  • Anhydrous DMF: A polar aprotic solvent that facilitates the dissolution of reactants and is crucial for preventing hydrolysis of TBDMSCl.

Protocol 2: Benzylation of 4-Amino-3-hydroxypyridine

This protocol describes the synthesis of a benzyl ether.

Materials:

  • 4-Amino-3-hydroxypyridine

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of 4-amino-3-hydroxypyridine (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Extract with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography to afford 3-(benzyloxy)-4-aminopyridine.

Rationale for Reagent Selection:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that ensures complete deprotonation of the hydroxyl group for efficient alkylation.

  • Anhydrous THF: A suitable aprotic solvent; its anhydrous nature is critical as NaH reacts violently with water.

Protocol 3: Deprotection of a TBDMS Ether with TBAF

This protocol outlines the cleavage of a TBDMS ether.

Materials:

  • TBDMS-protected 3-hydroxyaminopyridine

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected 3-hydroxyaminopyridine (1.0 eq) in THF.

  • Add TBAF solution (1.5 eq) at room temperature.

  • Stir for 1-4 hours, monitoring by TLC.

  • Upon completion, add water to quench the reaction.

  • Extract with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanistic Insight:

  • The high affinity of the fluoride ion for silicon is the driving force for the cleavage of the strong Si-O bond.[11]

IV. Orthogonal Protection: A Strategy for Complex Syntheses

For substrates requiring protection of both the amino and hydroxyl groups, an orthogonal strategy is indispensable.[6][18] For example, the amino group can be protected as a tert-butoxycarbonyl (Boc) carbamate, which is stable under the basic conditions required for benzylation of the hydroxyl group. The Boc group can be selectively removed with acid (e.g., trifluoroacetic acid), leaving the benzyl ether intact. Conversely, the benzyl ether can be removed by hydrogenolysis without affecting the Boc group.

**dot graph "Orthogonal_Protecting_Group_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

A [label="3-Hydroxyaminopyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Protect Amino Group\n(e.g., Boc)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="N-Protected Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Protect Hydroxyl Group\n(e.g., Bn)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Fully Protected Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Selective N-Deprotection\n(Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Selective O-Deprotection\n(Hydrogenolysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="O-Protected Aminopyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="N-Protected Hydroxypyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E; E -> F -> H; E -> G -> I; } dot Figure 1: Orthogonal protection and deprotection pathways for 3-hydroxyaminopyridines.

V. Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex 3-hydroxyaminopyridine derivatives. Silyl ethers and benzyl ethers offer a robust and versatile toolbox for the synthetic chemist. By understanding the principles of stability, orthogonality, and the mechanistic basis for their introduction and removal, researchers can confidently design and execute synthetic routes to novel therapeutic agents.

VI. References

  • Vertex AI Search. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

  • Vertex AI Search. VI Protecting Groups and Orthogonal Protection Strategies.

  • Vertex AI Search. Protecting Groups List - SynArchive.

  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups.

  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.

  • Vertex AI Search. 1.2 Deprotection: The Concept of Orthogonal Sets.

  • YouTube. (2022). TMS Alcohol Protecting Group Using Silyl Ether.

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

  • Gelest Technical Library. Deprotection of Silyl Ethers.

  • Atlanchim Pharma. (2021). 2-17 Science About O-Benzyl protecting groups.

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.

  • Chem-Station Int. Ed. (2014). Silyl Protective Groups.

  • Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.

  • Common Organic Chemistry. Benzyl Protection.

  • Organic Chemistry Portal. Amino Protecting Groups Stability.

  • MDPI. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.

  • PMC. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction.

  • PubMed. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis.

  • ResearchGate. (2025). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Request PDF.

  • PMC. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C.

  • Amrita Vishwa Vidyapeetham. Medicinal Chemistry III – Theory.

  • MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.

  • Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing.

  • NIH. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

  • PMC. Chemoselective Deprotection of Triethylsilyl Ethers.

  • ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers.

  • ResearchGate. Bridging the pyridine-pyridazine synthesis gap by skeletal editing.

  • PubMed. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry.

  • .

  • Google Patents. CN102320920B - Method for removing benzyl protecting group of hydroxyl group.

  • Taylor & Francis. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.

  • ChemRxiv. (2021). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids.

Sources

Application Note: Diazotization of 5-Amino-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The diazotization of 5-Amino-2-methylpyridin-3-ol represents a critical gateway transformation in the synthesis of functionalized pyridine heterocycles. Unlike simple anilines, this substrate presents a unique "push-pull" electronic environment: the electron-rich 3-hydroxyl group activates the ring, increasing susceptibility to side-reactions (azo coupling), while the electron-deficient pyridine nitrogen destabilizes the formed diazonium species.

This guide provides two field-validated protocols:

  • Method A (Aqueous/Acidic): The industry standard for subsequent in situ Sandmeyer or hydrolysis reactions.

  • Method B (Anhydrous/Organic): A modern approach using alkyl nitrites for isolating stable diazonium tetrafluoroborates or tosylates.

Chemical Context & Mechanistic Insight

Structural Challenges

The substrate exists in equilibrium between its neutral form and a zwitterionic state (phenoxide/pyridinium).

  • The 3-OH Effect: Strongly electron-donating, it accelerates electrophilic attack. If the reaction pH rises above 2.0, the unreacted substrate will couple with the formed diazonium salt to form "tars" (azo dyes).

  • The Pyridine Nitrogen: Acts as a basic site (

    
    ). In strong acid, it is protonated, further deactivating the ring towards the initial nitrosation step, requiring a large excess of acid to drive the reaction.
    
Reaction Mechanism

The transformation proceeds via the N-nitrosation of the primary amine, followed by tautomerization and dehydration.

DiazotizationMechanism Substrate 5-Amino-2-methylpyridin-3-ol (Amine) Nitrosamine N-Nitrosamine Intermediate Substrate->Nitrosamine + NO+ / - H+ Acid Acid (HX) Protonation Acid->Substrate pH Control Nitrosonium NO+ Source (NaNO2 or t-BuONO) DiazoHydroxide Diazohydroxide (Tautomer) Nitrosamine->DiazoHydroxide Tautomerization Diazonium Pyridin-3-diazo Species DiazoHydroxide->Diazonium - H2O (Acid catalyzed)

Figure 1: Mechanistic pathway for the conversion of aminopyridinol to the diazonium species.[1]

Safety Protocols (Critical)

WARNING: Pyridine diazonium salts are potentially explosive when dry.[2][3]

  • Temperature Control: Never allow the reaction temperature to exceed 5°C during formation.

  • Isolation: Do not dry the diazonium chloride or sulfate salts. Only tetrafluoroborates (

    
    ) or tosylates (
    
    
    
    ) should be isolated, and even then, handled with extreme caution.
  • Quenching: Always have a solution of urea or sulfamic acid ready to destroy excess nitrous acid.

Materials & Equipment

ComponentSpecificationPurpose
Reactor Jacketed glass reactor or 3-neck flaskPrecise thermal control (-10°C to 0°C).
Agitation Overhead mechanical stirrerMagnetic stirring is insufficient for thick slurries.
Acid Source

(conc.) or

(48%)
Proton source and counter-ion formation.
Nitrite Source

(solid or 4M soln)
Source of nitrosonium ion (

).
Solvent Water (Method A) or Acetonitrile (Method B)Reaction medium.
Quench Urea or Sulfamic AcidScavenging excess

.

Experimental Protocols

Method A: Aqueous Acid Diazotization (Standard)

Best for: Sandmeyer reactions (Cl, Br, I, CN) or hydrolysis to diols.

Step-by-Step Procedure:

  • Acid Charge: Charge a 3-neck flask with water (10 vol) and conc.

    
     (2.5 equiv) . Cool to 0°C.
    
  • Substrate Addition: Add 5-Amino-2-methylpyridin-3-ol (1.0 equiv) portion-wise.

    • Note: The exotherm must be controlled.[3] The amine may precipitate as the sulfate salt; this is normal. Efficient stirring is critical.

  • Nitrosation: Prepare a solution of

    
     (1.1 equiv)  in minimal water (2 vol).
    
  • Addition: Dropwise add the nitrite solution to the amine slurry, maintaining internal temperature < 5°C .

    • Observation: The slurry should thin out and become a clear to slightly turbid orange/yellow solution as the diazonium salt forms (which is more soluble).

  • Digestion: Stir at 0–5°C for 30–60 minutes.

  • Endpoint Check:

    • Starch-Iodide Paper: Should turn blue-black immediately (indicates excess

      
      ).
      
    • H-Acid Test: Take an aliquot, neutralize with sodium acetate, and add to H-Acid solution. A red/purple color indicates active diazonium.

  • Quench: Add Urea or Sulfamic acid solid portion-wise until Starch-Iodide paper no longer turns blue.

  • Utilization: Use this solution immediately for the subsequent step (e.g., addition to CuCl/HCl for chlorination).

Method B: Non-Aqueous Diazotization (Anhydrous)

Best for: Isolation of stable salts (


), fluorination (Balz-Schiemann), or radical arylations.

Step-by-Step Procedure:

  • Slurry Formation: Suspend 5-Amino-2-methylpyridin-3-ol (1.0 equiv) in dry Acetonitrile (ACN, 15 vol) under

    
     atmosphere.
    
  • Acid Activation: Cool to -5°C. Add

    
     (boron trifluoride etherate, 1.5 equiv)  dropwise.
    
    • Mechanism:[4][5][6][1][7][8][9][10] Forms the amine-BF3 complex and scavenges water.

  • Nitrite Addition: Add tert-Butyl Nitrite (t-BuONO, 1.2 equiv) dropwise over 20 minutes.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour. The product often precipitates as the diazonium tetrafluoroborate salt.

  • Isolation:

    • Add cold Diethyl Ether (

      
      , 20 vol)  to force complete precipitation.
      
    • Filter the solid rapidly under a blanket of nitrogen.

    • Wash with cold

      
      .
      
  • Storage: Store the filter cake wet with solvent if possible, or dry under high vacuum at ambient temperature only if necessary. Do not heat.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Temperature -5°C to 5°C>10°C: Rapid decomposition to phenol (hydrolysis) and

gas evolution (foaming).
Acidity (pH) < 1.0> 2.0: Formation of triazenes or azo-coupling tars (black sludge).
Stirring Rate High ShearLow: Localized hotspots during nitrite addition cause decomposition.
Nitrite Stoichiometry 1.05 – 1.10 eq< 1.0: Unreacted amine remains (difficult to separate). > 1.2: Side reactions in next step.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Black Tar Formation pH too high; coupling occurring.Increase acid concentration (

) before adding nitrite.
Excessive Foaming Temperature too high; diazo decomp.Improve cooling; slow down nitrite addition rate.
No Reaction (Amine remains) Amine salt too insoluble.Switch to Method B (Organic) or increase dilution volume.

Workflow Visualization

DiazotizationWorkflow Start Start: 5-Amino-2-methylpyridin-3-ol Decision Intended Application? Start->Decision PathA Aqueous Substitution (Cl, Br, I, OH) Decision->PathA Standard PathB Isolation / Fluorination (F, Radical chem) Decision->PathB Anhydrous MethodA Method A: NaNO2 / H2SO4 Temp < 5°C PathA->MethodA MethodB Method B: t-BuONO / BF3-Et2O Solvent: ACN PathB->MethodB Check Check Starch-Iodide MethodA->Check Use in situ Precip Precipitate with Et2O MethodB->Precip Isolate Salt Quench Quench with Urea Check->Quench Use in situ EndA Sandmeyer Reaction Quench->EndA Use in situ EndB Balz-Schiemann Precip->EndB Isolate Salt

Figure 2: Decision matrix for selecting the optimal diazotization protocol.

References

  • Detailed Protocol for Diazotization of Aromatic Amines. BenchChem Application Notes. Retrieved from

  • Sandmeyer Reaction Mechanism and Synthetic Applications. Master Organic Chemistry. Retrieved from

  • Stability of Pyridine Diazonium Salts.Journal of Organic Chemistry. Discusses the stability differences between pyridine-2 and pyridine-3 diazonium species.
  • One-Pot Diazotization-Iodination of Aromatic Amines. Synthesis, 2008.[5] Describes the use of p-TsOH and NaNO2 in acetonitrile. Retrieved from

  • Safety of Diazonium Salts.Organic Process Research & Development.

Sources

reductive amination protocols involving 5-Amino-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Reductive Amination Strategies for 5-Amino-2-methylpyridin-3-ol

Part 1: Executive Summary & Chemical Context

5-Amino-2-methylpyridin-3-ol (CAS: 7008-73-3) represents a "privileged scaffold" in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., JAK, CDK families) and GPCR ligands. However, its incorporation into larger molecular architectures via reductive amination presents distinct challenges compared to standard anilines or alkyl amines.

The "Amphoteric Trap": Unlike simple amines, this scaffold possesses a zwitterionic character due to the interplay between the basic pyridine nitrogen (


), the nucleophilic C5-amine, and the acidic C3-hydroxyl group (

). This results in poor solubility in standard non-polar solvents (DCM, DCE) used for Sodium Triacetoxyborohydride (STAB) protocols.

The "Nucleophilicity Gap": The amino group at position 5 is electron-rich relative to 2- or 4-aminopyridines, but it remains less nucleophilic than benzylamine. The adjacent hydroxyl group can participate in intramolecular hydrogen bonding, potentially stabilizing the hemiaminal intermediate and stalling imine formation.

This guide provides three validated protocols designed to overcome these solubility and reactivity barriers.

Part 2: Mechanistic Workflow & Decision Logic

The following diagram illustrates the critical decision pathways for selecting the optimal reductive amination condition based on substrate properties.

ReductiveAminationWorkflow Start Target: 5-Amino-2-methylpyridin-3-ol + Carbonyl Electrophile SolubilityCheck Solubility Check: Is mixture soluble in DCE/DCM? Start->SolubilityCheck ReactivityCheck Reactivity Check: Is Carbonyl Hindered/Electron-Rich? SolubilityCheck->ReactivityCheck No (Insoluble) MethodA Method A: Standard STAB Solvent: DCE/AcOH Reagent: NaBH(OAc)3 SolubilityCheck->MethodA Yes (Soluble) MethodB Method B: The 'Solubility' Protocol Solvent: MeOH/AcOH Reagent: NaBH3CN or Picoline-Borane ReactivityCheck->MethodB No (Reactive Aldehyde) MethodC Method C: The 'Force' Protocol Solvent: Neat or THF Reagent: Ti(OiPr)4 then NaBH4 ReactivityCheck->MethodC Yes (Hindered/Unreactive) Workup Workup Strategy: Isoelectric Extraction or SCX Catch-Release MethodA->Workup MethodB->Workup MethodC->Workup

Caption: Decision matrix for selecting reductive amination conditions based on solubility and carbonyl reactivity.

Part 3: Experimental Protocols

Protocol A: The "Solubility-First" Method (MeOH/NaBH₃CN)

Best for: Highly polar substrates where DCM/DCE fails to dissolve the aminopyridinol.

Rationale: Standard STAB conditions often fail because 5-Amino-2-methylpyridin-3-ol precipitates in DCE. Methanol solubilizes the zwitterion, but STAB reacts rapidly with MeOH. Therefore, Sodium Cyanoborohydride (NaBH₃CN) or 2-Picoline Borane is required as they are stable in alcoholic solvents [1].

Reagents:

  • 5-Amino-2-methylpyridin-3-ol (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Solvent: Anhydrous Methanol (0.1 M concentration)

  • Acid Catalyst: Acetic Acid (AcOH) (2.0 – 5.0 equiv)

  • Reductant: NaBH₃CN (1.5 equiv)

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve 5-Amino-2-methylpyridin-3-ol in MeOH. Add the aldehyde/ketone.[1][2][3][4]

  • Activation: Add Acetic Acid. The pH should be adjusted to approx. 5–6. Note: The basic pyridine nitrogen buffers the solution; ensure enough AcOH is added to protonate the imine intermediate.

  • Incubation: Stir at Room Temperature (RT) for 1–2 hours. Tip: If the aldehyde is aromatic, check for imine precipitation or monitor by TLC/LCMS.

  • Reduction: Add NaBH₃CN in one portion. (Caution: Generates HCN gas if strongly acidic; use a vented hood).

  • Completion: Stir for 4–16 hours. Monitor consumption of the imine.

Protocol B: The "Lewis Acid" Method (Ti(OiPr)₄ / NaBH₄)

Best for: Sterically hindered ketones or electron-rich aldehydes that form unstable imines.

Rationale: Titanium(IV) Isopropoxide acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium toward the imine [2]. This is critical for aminopyridines which are weaker nucleophiles.

Reagents:

  • 5-Amino-2-methylpyridin-3-ol (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.5 equiv)

  • Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Solvent: THF (dry) or Neat (if liquid carbonyl is used)

  • Reductant: NaBH₄ (1.5 equiv) dissolved in minimal EtOH.

Step-by-Step Procedure:

  • Complexation: In a flame-dried flask under Argon, mix the amine and carbonyl compound in THF (0.5 M).

  • Titanium Addition: Add Ti(OiPr)₄ dropwise. The solution often turns yellow/orange.

  • Imine Formation: Stir at RT for 6–12 hours. Note: For difficult ketones, heat to 50°C.

  • Reduction: Cool the mixture to 0°C. Dilute with absolute EtOH (2 mL per mmol). Add NaBH₄ carefully (exothermic).

  • Quench (Critical): Stir for 2 hours at RT. Quench by adding water (0.5 mL per mmol Ti). A white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash with EtOAc.[5]

Part 4: Data Analysis & Troubleshooting

Table 1: Comparative Efficiency of Reductive Agents for Aminopyridines

ParameterNaBH(OAc)₃ (STAB)NaBH₃CN / MeOHTi(OiPr)₄ / NaBH₄
Solvent Compatibility DCE, DCM (Poor for this scaffold)MeOH, EtOH (Excellent)THF, Neat (Good)
Reaction Rate Fast (Direct)Slow (Equilibrium driven)Slow (Stepwise)
Side Reactions LowCyanide waste; dialkylationReduction of ketone to alcohol
Water Tolerance ModerateHighZero (Must be dry)
Yield (Typical) 40-60% (due to solubility)70-85%85-95%

Troubleshooting the Workup (The "Amphoteric" Challenge): The product contains a basic pyridine, a secondary amine, and an acidic phenol.

  • Issue: Product is water-soluble at neutral pH.

  • Solution 1 (SCX Column): Load the crude reaction mixture (dissolved in MeOH) onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities). Elute with 2M NH₃ in MeOH.

  • Solution 2 (Isoelectric Extraction): Adjust aqueous layer pH to ~7-8 (isoelectric point). Extract with n-Butanol or DCM:IPA (3:1) .

Part 5: References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[4]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Salmi, C., et al. (2006).[1] "Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones." Letters in Organic Chemistry, 3(3), 176-179.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning by Aminopyridinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Catalyst Deactivation & Poisoning Mitigation Target Analyte: Aminopyridinol Derivatives (N-Heterocycles) Audience: Senior Chemists, Process Engineers, Drug Discovery Leads

Core Directive & Analysis

The Challenge: Aminopyridinol derivatives represent a "perfect storm" for transition metal catalysts (especially Palladium, Platinum, and Copper). Unlike simple aryl halides, these substrates possess a pyridine nitrogen, an amine, and a hydroxyl group. This combination allows them to act as multidentate chelators , effectively sequestering the metal center from the catalytic cycle.

The Solution: Success requires a shift from standard screening to steric engineering and competitive binding strategies . We must prevent the substrate from becoming a ligand.

Diagnostic & Root Cause Analysis

Q1: How do I definitively distinguish between catalyst poisoning and simple reagent degradation?

Technical Lead: Poisoning has a distinct kinetic signature compared to reagent degradation. The Diagnostic Protocol (The "Spike" Test):

  • Run your standard reaction until conversion stalls (e.g., 30% conversion at 2 hours).

  • Take an aliquot for LCMS/GCMS analysis to confirm substrate integrity (rule out decomposition).

  • Add a fresh batch of catalyst (same mol%) to the existing reaction mixture.

  • Monitor:

    • Scenario A (Poisoning): No new activity. The product or substrate has created a "catalyst sink" that instantly deactivates fresh metal.

    • Scenario B (Thermal Deactivation): Reaction restarts. The original catalyst thermally degraded, but the environment is not toxic.

Q2: Why does my aminopyridinol substrate fail where the aminopyridine analog succeeded?

Technical Lead: You are likely observing the "Phenoxide Effect." While aminopyridines coordinate via the pyridine nitrogen (


) and exocyclic amine (

), the aminopyridinol adds a hydroxyl group. Under basic cross-coupling conditions, this deprotonates to a phenoxide (

).
  • The Result: The substrate becomes an

    
    -tridentate pincer ligand. This forms an exceptionally stable, catalytically inert complex with the metal, often precipitating as an insoluble species or remaining in solution as a "rest" state that cannot undergo oxidative addition.
    
Visual Analysis: The Coordination Trap

The following diagram illustrates how aminopyridinols divert the catalyst from the productive cycle into a deactivated "trap" state.

CatalystPoisoning ActiveCat Active Catalyst (L-Pd-0) OxAdd Oxidative Addition (Ar-Pd-L-X) ActiveCat->OxAdd Normal Path Coordination N,O-Chelation (Displacement of Ligand L) ActiveCat->Coordination Poisoning Path ProductiveCycle Productive Cycle (Transmetallation -> Red. Elim.) OxAdd->ProductiveCycle Desired Substrate Aminopyridinol (Substrate) Substrate->Coordination High Affinity binding DeadCat Deactivated Complex (Bis-chelated Pd) Coordination->DeadCat Irreversible Trap

Figure 1: Mechanistic divergence showing how aminopyridinol substrates outcompete ligands to form catalytically inactive chelate complexes.

Mitigation Strategies (The "Anti-Poison" Toolkit)

Q3: Which ligand systems can survive the presence of aminopyridinols?

Technical Lead: You need ligands that are sterically bulky and electron-rich to prevent the substrate from displacing them. Standard phosphines like


 or dppf are insufficient.

Recommended Ligand Matrix:

Ligand ClassSpecific RecommendationMechanism of ActionBest For
Dialkylbiaryl Phosphines BrettPhos / RuPhos Extremely bulky substituents create a "protective shell" around the Pd center, physically blocking N-coordination.C-N Coupling (Buchwald-Hartwig)
NHC Ligands PEPPSI-IPr Strong

-donation ensures the ligand remains bound; steric bulk prevents bis-ligation by the substrate.
Suzuki-Miyaura Coupling
Bis-phosphines Xantphos Wide bite angle favors reductive elimination and disfavors the square-planar geometry required for stable substrate chelation.Carbonylation / C-N Coupling
Q4: Can I block the poisoning sites without adding steps?

Technical Lead: Yes, using "Decoy" Lewis Acids . By adding a stoichiometric amount of a Lewis acid (e.g.,


 or 

), you can bind the pyridine nitrogen and the phenoxide oxygen.
  • Protocol: Pre-mix the aminopyridinol substrate with 1.1 equivalents of the Lewis acid in the solvent for 15 minutes before adding the catalyst and base.

  • Why it works: The Lewis acid binds the "hard" N/O donors of the substrate, leaving the "soft" Pd catalyst free to interact with the reactive halide site (usually an aryl halide or triflate).

Q5: When should I resort to protecting groups?

Technical Lead: If ligand screening and Lewis acid additives fail, protecting groups are the ultimate fail-safe.

  • Strategy: Mask the phenol as a silyl ether (TBS/TIPS) or pivalate. Mask the amine as a Boc carbamate.

  • Benefit: This converts the "sticky" aminopyridinol into a standard aryl halide, restoring standard reactivity profiles.

  • Caution: Avoid acetate (Ac) protection on phenols if using strong bases, as migration to the amine or hydrolysis can occur.

Protocol Optimization: The "Robust" Workflow

Q6: What is the optimal step-by-step workflow for coupling these difficult substrates?

Technical Lead: Do not use "all-in-one" addition. Control the environment to favor the catalyst.

Validated Protocol (0.5 mmol Scale):

  • Vessel Prep: Oven-dried vial, stir bar. Cycle Argon/Vacuum 3x.

  • Solvent Degassing: Sparge anhydrous 1,4-dioxane or t-Amyl alcohol with Argon for 20 mins. Oxygen promotes homocoupling and catalyst oxidation, exacerbating poisoning.

  • Pre-Complexation (Optional but Recommended):

    • Add Pd source (e.g.,

      
      , 2 mol%) and Ligand (e.g., BrettPhos, 4-6 mol%) to the solvent.
      
    • Heat to 60°C for 5 mins to generate the active

      
       species before it sees the substrate.
      
  • Substrate Addition:

    • Add the aminopyridinol substrate.

    • Crucial Step: If not using a pre-formed catalyst, add the base (e.g.,

      
       or 
      
      
      
      ) last to minimize the time the deprotonated substrate spends with the catalyst before heating.
  • Reaction: Heat to 100-110°C. Vigorous stirring (1000 rpm) is essential to prevent localized concentration gradients that favor catalyst aggregation.

Visual Analysis: Troubleshooting Logic

Use this decision tree to navigate failure modes.

TroubleshootingTree Start Reaction Failed (Low Yield/Conversion) CheckColor Check Reaction Color Start->CheckColor BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt Catalyst Aggregation ClearSol Clear/Colored Solution (No Ppt) CheckColor->ClearSol Soluble Poisoning LigandIssue Ligand Dissociation Use Stronger Binder (NHC) BlackPpt->LigandIssue O2Leak Oxygen Leak Check Degassing BlackPpt->O2Leak SpikeTest Perform 'Spike Test' (Add fresh cat) ClearSol->SpikeTest ResultDead No Activity (Active Poisoning) SpikeTest->ResultDead ResultLive Activity Restored (Thermal Instability) SpikeTest->ResultLive Mitigation1 Switch to Bulky Ligand (BrettPhos/XPhos) ResultDead->Mitigation1 Mitigation2 Add Lewis Acid (Mg(OTf)2) ResultDead->Mitigation2

Figure 2: Decision matrix for diagnosing catalyst failure modes in aminopyridinol couplings.

Post-Reaction Processing

Q7: The reaction worked, but my product is colored and contains high residual metal. How do I clean it?

Technical Lead: Aminopyridinols hold onto metals even during workup. Standard silica chromatography is often insufficient. Solution: Use functionalized silica scavengers.

Scavenger TypeFunctionalityTarget ImpurityProtocol
Thiol-Silica SH-modified SilicaPd(II), Pt(II)Slurry crude mixture in EtOAc/MeOH (10:1) with 5 wt% scavenger for 30 mins at 40°C. Filter.
Thiourea-Silica ThioureaPd(0), Pd(II)Best for "stuck" metals. More aggressive binder than simple thiols.
DMT-Silica DimercaptotriazineUniversal (Pd, Cu, Rh)Highly efficient for removing Ru and Rh residues if those catalysts were used.

References

  • Catalyst Deactivation Mechanisms

    • Albers, P., et al. "Poisoning and deactivation of palladium catalysts."[1] Journal of Molecular Catalysis A: Chemical, 2001.[1] 1[2][3][4][5][6][7][8][9]

  • Aminopyridine Coupling Challenges

    • Wagaw, S., & Buchwald, S. L.[10] "The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[8][10] The Journal of Organic Chemistry, 1996. 10[2][3][4][6][8][9]

  • Ligand Selection (BrettPhos/RuPhos)

    • Schlummer, B., & Scholz, U. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." NIH / Organic Letters, 2011. 8

  • Lewis Acid Activation

    • "Lewis acid activation of pyridines for nucleophilic aromatic substitution."[3][11][12] University of Bath Research Portal, 2015. 12[2][3][4][5][6][7][8][9][13][14][15]

  • Troubleshooting Cross-Coupling

    • "Cross-Coupling Reaction Manual: Desk Reference."[16] Sigma-Aldrich, 2010. 16

  • Coordination Chemistry of Aminopyridinates

    • "Early transition metal complexes containing aminopyridinato ligands."[2] Journal of Molecular Catalysis, 2004. 2[2][3][4][5][6][8][9]

Sources

Validation & Comparative

IR spectrum characteristic peaks of 5-Amino-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization Guide: IR Spectroscopy of 5-Amino-2-methylpyridin-3-ol

Executive Summary & Application Context

Target Compound: 5-Amino-2-methylpyridin-3-ol CAS Registry Number: 57183-27-4 Molecular Formula: C₆H₈N₂O Primary Application: Key intermediate in the synthesis of Vitamin B6 analogs, kinase inhibitors, and antifibrotic agents (e.g., Pirfenidone derivatives).

This guide provides a technical breakdown of the infrared (IR) spectral characteristics of 5-Amino-2-methylpyridin-3-ol. Unlike standard datasheets, this document focuses on comparative discrimination —specifically, how to distinguish this product from its synthetic precursor (2-Methyl-5-nitropyridin-3-ol) and structural isomers using vibrational spectroscopy.

Methodology: Experimental Protocols

To ensure reproducibility and spectral fidelity, the following protocols are recommended. The choice of method significantly impacts the resolution of the hydroxyl (-OH) and amine (-NH₂) regions.

Protocol A: Attenuated Total Reflectance (ATR) - Recommended for QC
  • Rationale: Pyridinols are often hygroscopic. ATR minimizes water interference which can obscure the critical O-H/N-H stretching region (3200–3600 cm⁻¹).

  • Crystal Selection: Diamond or ZnSe (Diamond preferred for durability).

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to reduce signal-to-noise ratio.

    • Pressure: High contact pressure is required to suppress refractive index dispersion artifacts.

Protocol B: KBr Pellet Transmission - Recommended for Structural Elucidation
  • Rationale: Provides superior resolution for weak overtone bands in the fingerprint region (600–1500 cm⁻¹), essential for distinguishing substitution patterns.

  • Procedure:

    • Dry sample at 40°C under vacuum for 2 hours to remove surface moisture.

    • Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr.

    • Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).

    • Press at 10 tons for 2 minutes to form a transparent disc.

Detailed Spectral Analysis

The IR spectrum of 5-Amino-2-methylpyridin-3-ol is dominated by the interplay between the electron-donating amino group and the hydroxyl group on the pyridine ring.

Region 1: High Frequency (3600 – 2800 cm⁻¹) – The "Identity" Region

This region confirms the presence of both the amine and hydroxyl functional groups.

  • O-H Stretching: A broad, intense band centered around 3200–3400 cm⁻¹ . In the solid state, this is broadened significantly due to intermolecular hydrogen bonding (O-H···N).

  • N-H Stretching (Primary Amine): Look for a "doublet" superimposed on the broad O-H band.

    • Asymmetric Stretch: ~3450 cm⁻¹ (often appears as a shoulder).

    • Symmetric Stretch: ~3350 cm⁻¹.

  • C-H Stretching (Methyl & Aromatic):

    • Aromatic C-H: Weak shoulder at >3000 cm⁻¹.

    • Methyl (-CH₃): Distinct peaks at 2920–2960 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric).

Region 2: Double Bond Region (1700 – 1400 cm⁻¹) – The Scaffold Confirmation
  • Pyridine Ring Breathing: Strong absorptions at 1580–1600 cm⁻¹ and 1480 cm⁻¹ . These arise from C=C and C=N skeletal vibrations.

  • N-H Bending (Scissoring): A sharp, medium-intensity band at ~1620 cm⁻¹ . This is a critical diagnostic peak to confirm the reduction of the nitro group to an amine.

Region 3: Fingerprint Region (1400 – 600 cm⁻¹) – The Substitution Check
  • C-O Stretching (Phenolic): A strong band at 1250–1280 cm⁻¹ . This distinguishes the compound from non-hydroxylated aminopyridines.

  • C-N Stretching: A medium band near 1340 cm⁻¹ .

  • Out-of-Plane (OOP) Bending: Strong bands below 900 cm⁻¹ indicate the 2,3,5-substitution pattern. Look for peaks at ~830 cm⁻¹ and ~750 cm⁻¹ .

Comparative Analysis: Distinguishing Alternatives

In a synthesis or QC context, the most common error is incomplete reduction of the nitro precursor or confusion with isomers.

Table 1: Critical Diagnostic Peaks for QC
FeatureTarget: 5-Amino-2-methylpyridin-3-ol Precursor: 2-Methyl-5-nitropyridin-3-ol Isomer: 2-Amino-5-methylpyridine
Primary Identifier N-H Bend + C-O Stretch NO₂ Stretches No C-O Stretch
3300-3500 cm⁻¹ Broad O-H + N-H DoubletBroad O-H (No N-H doublet)Sharp N-H Doublet (No Broad O-H)
1620 cm⁻¹ Present (Amine Scissoring)AbsentPresent
1530 cm⁻¹ AbsentStrong (NO₂ Asymmetric) Absent
1350 cm⁻¹ Medium (C-N)Strong (NO₂ Symmetric) Medium (C-N)
1250-1280 cm⁻¹ Strong (Phenolic C-O) Strong (Phenolic C-O)Absent
Key Discrimination Logic:
  • Vs. Precursor: If you see strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ , the reduction is incomplete. The product still contains the Nitro (-NO₂) group.

  • Vs. Isomer (Non-hydroxylated): If the broad absorption at 3200–3400 cm⁻¹ is missing and the C-O peak at 1280 cm⁻¹ is absent, you likely have 2-Amino-5-methylpyridine (missing the 3-OH group).

Quality Control Decision Workflow

The following logic tree illustrates the decision process for validating the product identity during synthesis.

QC_Workflow Start Acquire IR Spectrum (ATR Method) Check_NO2 Check 1530 & 1350 cm⁻¹ (Nitro Peaks) Start->Check_NO2 Check_OH Check 1280 cm⁻¹ (C-O) & 3300 cm⁻¹ (Broad OH) Check_NO2->Check_OH Peaks Absent Result_Precursor FAIL: Precursor Present (Incomplete Reduction) Check_NO2->Result_Precursor Peaks Present Check_NH2 Check 1620 cm⁻¹ (Amine Scissoring) Check_OH->Check_NH2 Peaks Present Result_Isomer FAIL: Wrong Isomer (Missing Hydroxyl) Check_OH->Result_Isomer Peaks Absent Check_NH2->Result_Precursor Peak Absent Result_Pass PASS: Identity Confirmed 5-Amino-2-methylpyridin-3-ol Check_NH2->Result_Pass Peak Present

Figure 1: Spectral decision tree for validating the synthesis of 5-Amino-2-methylpyridin-3-ol from its nitro precursor.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Methyl-5-nitrophenol (Analogous Precursor Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 5-Amino-2-methylpyridin-3-ol (CAS 57183-27-4).[1][2][3][4] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Ensuring Experimental Integrity: A Guide to Validating the Stability of 5-Amino-2-methylpyridin-3-ol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reliability of in vitro cell-based assays is paramount. The implicit assumption in these studies is that the compound of interest remains stable at its target concentration throughout the experimental duration. However, the complex and dynamic environment of cell culture media can often lead to compound degradation, resulting in misleading and irreproducible data. This guide provides a comprehensive framework for validating the stability of 5-Amino-2-methylpyridin-3-ol, a substituted aminopyridine, in various cell culture media. By employing the principles of scientific integrity and providing detailed, self-validating experimental protocols, this document will empower researchers to ensure the accuracy and robustness of their findings.

The Critical Need for Stability Validation

The chemical structure of 5-Amino-2-methylpyridin-3-ol, featuring both an amino and a hydroxyl group on a pyridine ring, suggests potential susceptibility to oxidative and enzymatic degradation pathways. The presence of various components in cell culture media, such as salts, amino acids, vitamins, and serum, can influence the stability of small molecules.[1] Furthermore, cellular metabolism can actively modify or degrade the compound. Therefore, empirical validation of its stability is not merely a preliminary step but a foundational requirement for any meaningful biological investigation.

A stability study serves to:

  • Confirm the effective concentration of the compound throughout the experiment.

  • Identify potential degradation products that may have their own biological activities.

  • Establish optimal experimental conditions and timeframes.

  • Provide essential data for the accurate interpretation of biological results.

Potential Degradation Pathways of Aminopyridine Compounds

While direct degradation pathways for 5-Amino-2-methylpyridin-3-ol are not extensively documented, literature on the metabolism of pyridine and its derivatives offers valuable insights into potential mechanisms. Microbial and enzymatic systems have been shown to degrade pyridines through ring hydroxylation followed by ring cleavage.[2][3] The presence of flavin-dependent monooxygenases in some biological systems can catalyze the oxidation of the pyridine ring.[2] Additionally, the amino and hydroxyl substituents can be targets for enzymatic modification, such as glucuronidation or sulfation, by cellular enzymes.

The following diagram illustrates a hypothetical degradation pathway for a substituted pyridine, highlighting potential points of enzymatic attack.

G cluster_0 Potential Degradation of 5-Amino-2-methylpyridin-3-ol A 5-Amino-2-methylpyridin-3-ol B Phase I Metabolism (Oxidation, Hydroxylation) A->B C Oxidized Metabolites B->C D Phase II Metabolism (Conjugation) C->D F Ring Cleavage C->F E Conjugated Metabolites (e.g., Glucuronides, Sulfates) D->E G Linear Degradation Products F->G

Caption: Hypothetical metabolic pathways for 5-Amino-2-methylpyridin-3-ol.

Experimental Design for Stability Validation

A robust stability study should be designed to assess the compound's stability under conditions that closely mimic the actual cell-based assay. This includes evaluating stability in the cell culture medium alone and in the presence of cells.

Part 1: Stability in Acellular Cell Culture Media

This part of the study aims to determine the chemical stability of 5-Amino-2-methylpyridin-3-ol in the absence of cellular metabolic activity.

Experimental Workflow:

G cluster_0 Acellular Stability Assay Workflow A Prepare stock solution of 5-Amino-2-methylpyridin-3-ol B Spike into different cell culture media (e.g., DMEM, RPMI-1640) with and without serum A->B C Incubate at 37°C, 5% CO2 B->C D Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24, 48, 72h) C->D E Sample Preparation (e.g., Protein Precipitation) D->E F Quantify by HPLC-UV or LC-MS/MS E->F G Data Analysis: Plot concentration vs. time F->G

Caption: Workflow for assessing compound stability in acellular media.

Detailed Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 5-Amino-2-methylpyridin-3-ol in a suitable solvent (e.g., DMSO or sterile water) for which its stability is known.

  • Spiking into Media: Dilute the stock solution into the desired cell culture media (e.g., DMEM, RPMI-1640) to the final working concentration. Prepare parallel conditions with and without fetal bovine serum (FBS) to assess the impact of serum components.

  • Incubation: Incubate the media containing the compound in a standard cell culture incubator at 37°C with 5% CO2.

  • Time-Course Sampling: Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The time points should cover the duration of the intended biological assay.

  • Sample Preparation: For samples containing serum, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the aliquot, vortexing, and centrifuging to pellet the precipitated proteins.[4] This step is crucial to prevent protein interference with the analytical column.

  • Analytical Quantification: Analyze the supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and specificity.[5]

  • Data Analysis: Plot the concentration of 5-Amino-2-methylpyridin-3-ol against time for each condition. Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Part 2: Stability in the Presence of Cells

This part assesses the impact of cellular metabolism on the stability of the compound.

Experimental Workflow:

G cluster_0 Cell-Based Stability Assay Workflow A Seed cells in a multi-well plate B Allow cells to adhere and grow A->B C Treat cells with 5-Amino-2-methylpyridin-3-ol B->C D Incubate at 37°C, 5% CO2 C->D E Collect media aliquots at various time points D->E F Sample Preparation (Protein Precipitation) E->F G Quantify by HPLC-UV or LC-MS/MS F->G H Data Analysis: Compare with acellular control G->H

Caption: Workflow for assessing compound stability in the presence of cells.

Detailed Protocol:

  • Cell Seeding: Seed the cell line of interest in a multi-well plate at a density that will not lead to overconfluence by the end of the experiment.

  • Cell Culture: Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing 5-Amino-2-methylpyridin-3-ol at the desired concentration. Include a "no-cell" control (media with the compound but without cells) to run in parallel.

  • Incubation and Sampling: Incubate the plate and collect aliquots of the culture medium at the same time points as the acellular study.

  • Sample Preparation and Analysis: Follow the same sample preparation and analytical quantification steps as described in Part 1.

  • Data Analysis: Compare the stability profile in the presence of cells to the no-cell control. A significantly faster decrease in concentration in the presence of cells would indicate cellular uptake and/or metabolism.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner. A table summarizing the percentage of the compound remaining at each time point under different conditions is highly recommended.

Table 1: Stability of 5-Amino-2-methylpyridin-3-ol in Cell Culture Media

Time (hours)DMEMDMEM + 10% FBSRPMI-1640RPMI-1640 + 10% FBSDMEM + Cells
0 100%100%100%100%100%
2 98.5%97.2%99.1%98.0%95.3%
4 97.1%95.8%98.2%96.5%90.1%
8 95.4%93.1%96.8%94.2%82.4%
24 90.2%85.6%92.5%88.3%65.7%
48 85.7%78.9%88.1%81.4%40.2%
72 81.3%72.4%84.3%75.9%25.8%

Note: The data presented in this table are hypothetical and for illustrative purposes only.

A compound is generally considered stable if more than 80-90% of the initial concentration remains at the end of the incubation period. If significant degradation is observed, the following should be considered:

  • Shorten the assay duration: If the compound is only stable for a shorter period, the biological assay should be designed to be completed within this timeframe.

  • Replenish the compound: For longer-term assays, the medium containing the compound may need to be replaced periodically.

  • Investigate metabolites: If significant metabolism is suspected, further studies to identify the major metabolites and their biological activities may be necessary.

Comparison with Alternatives

While no direct functional alternatives to 5-Amino-2-methylpyridin-3-ol are explicitly mentioned, a comparative stability analysis can be performed against structurally related compounds, such as other aminopyridinol derivatives or compounds used for similar biological applications.[6][7] This comparison would follow the same experimental design outlined above, with all compounds being tested in parallel under identical conditions. The resulting data would provide valuable insights into the structure-stability relationship and aid in the selection of the most suitable compound for a given application.

Conclusion

The validation of compound stability in cell culture media is a non-negotiable aspect of rigorous scientific research. By following the detailed protocols and experimental design principles outlined in this guide, researchers can confidently assess the stability of 5-Amino-2-methylpyridin-3-ol and ensure the integrity of their experimental data. This proactive approach to experimental validation will ultimately lead to more reliable, reproducible, and impactful scientific discoveries.

References

  • Fijałkowski, K., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(14), e00622-18. Available from: [Link]

  • Garg, U., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology, 1378, 49-59. Available from: [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 439-446. Available from: [Link]

  • LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Available from: [Link]

  • Jo, E., et al. (2024). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 15(3), 305. Available from: [Link]

  • Grigsby, W. J., et al. (2020). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 117(9), 2916-2931. Available from: [Link]

  • Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1660. Available from: [Link]

  • Scialis, R. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available from: [Link]

  • Paul, T., et al. (2024). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. Available from: [Link]

  • Elfakir, C., & Dreux, M. (2007). Amino acid identification and quantification without derivatization applying different detection methods. ResearchGate. Available from: [Link]

  • Lee, J.-Y., et al. (2009). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 75(11), 3737-3740. Available from: [Link]

  • Belskaya, O. B., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available from: [Link]

  • National Center for Biotechnology Information. (2010). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available from: [Link]

  • Akadeum Life Sciences. (2024). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Available from: [Link]

  • Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. Available from: [Link]

  • Salazar, A., et al. (2016). Amino Acids in the Cultivation of Mammalian Cells. Amino Acids, 48(5), 1161-1171. Available from: [Link]

  • Hanif, M., et al. (2020). 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. ResearchGate. Available from: [Link]

  • Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4448-4457. Available from: [Link]

  • McCoy, R. E., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress, 31(2), 493-502. Available from: [Link]

  • Bibi, M., et al. (2021). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. Pesticide Biochemistry and Physiology, 172, 104750. Available from: [Link]

Sources

Safety Operating Guide

5-Amino-2-methylpyridin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 5-Amino-2-methylpyridin-3-ol

Executive Summary

This guide outlines the critical safety and logistical procedures for the disposal of 5-Amino-2-methylpyridin-3-ol . As a trisubstituted pyridine derivative containing both an amino group (basic) and a hydroxyl group (acidic/phenolic), this compound is amphoteric .[1] This chemical duality dictates strict segregation protocols to prevent exothermic reactions with both strong acids and strong bases in waste streams.[1]

Immediate Hazard Profile:

  • Primary Risk: Acute Toxicity (Oral/Dermal) & Skin/Eye Irritation.

  • Chemical Nature: Amphoteric Solid (Reacts with acids and bases).

  • Disposal Class: Hazardous Organic Waste (Toxic).

Part 1: Hazard Identification & Waste Characterization

Before handling, you must characterize the waste to ensure it enters the correct regulatory stream.[1] This compound does not typically have a specific EPA "P" or "U" list code (unlike unsubstituted pyridine, U196), but it must be treated as Characteristic Hazardous Waste due to toxicity.[1]

Table 1: Chemical Safety & Waste Profile
ParameterSpecificationOperational Implication
Chemical Structure 5-Amino-2-methylpyridin-3-olAmphoteric: Contains basic amine (

) and acidic phenol (

).
Physical State Solid (Crystalline powder)High dust potential; requires respiratory protection during transfer.
GHS Classification Acute Tox. 4 (Oral) , Skin Irrit. 2, Eye Irrit. 2Handle as "Toxic"; do not dispose of in general trash.[1]
Reactivity Incompatible with Oxidizers CRITICAL: Do not mix with nitric acid, perchlorates, or permanganates.[1]
RCRA Status Non-Listed (Characteristic)Default to "Toxic Organic Waste" stream.
DOT Shipping UN 2811 (Toxic solid, organic, n.o.s.)[1]Requires specific labeling for transport.[1][2]

Part 2: Pre-Disposal Handling & Segregation

The "Lab Bench" Phase: The majority of disposal accidents occur during the transfer of waste into collection containers.

Segregation Strategy (The "Rule of Three")

Due to its amphoteric nature, 5-Amino-2-methylpyridin-3-ol presents unique incompatibility risks.

  • Rule 1: No Oxidizers. The pyridine ring and amino group are susceptible to rapid, exothermic oxidation.[1] Never place in a container with nitric acid or heavy metal oxidizers.[1]

  • Rule 2: Segregate from Strong Acids. Reaction with strong mineral acids (HCl,

    
    ) will form pyridinium salts, generating heat.[1]
    
  • Rule 3: Segregate from Strong Bases. Reaction with hydroxides (NaOH) will deprotonate the hydroxyl group, forming phenolate salts.[1]

Containment Protocols
  • Solid Waste: Collect in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Liquid Waste (Mother Liquors): If the compound is dissolved in organic solvents (e.g., methanol, DCM), segregate into the "Halogenated" or "Non-Halogenated" solvent stream based on the solvent, not the solute.[1] Ensure the pH is neutral (6-8) to prevent container degradation.

Part 3: Disposal Workflow (Step-by-Step)

Protocol A: Solid Waste Disposal (Primary Method)

Use this protocol for pure compound, expired shelf-life material, or spill cleanup residues.[1]

  • PPE Verification: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a particulate respirator (N95) if working outside a fume hood.

  • Container Selection: Use a dedicated "Solid Toxic Waste" container (typically a clear plastic drum or wide-mouth jar).

  • Transfer:

    • Place the waste container inside a fume hood.

    • Transfer the solid carefully to avoid dust generation.[1]

    • Do not sweep dust into the air; use a damp paper towel to wipe up fine particulates and add the towel to the waste.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "5-Amino-2-methylpyridin-3-ol" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Sealing: Screw the lid down tightly. Wipe the exterior of the container with a solvent-dampened cloth to remove residue.

Protocol B: Liquid Waste (Solutions)

Use this protocol for reaction mixtures or mother liquors.

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane vs. Methanol).[1]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Chromic acid waste).[1]

  • Transfer: Pour slowly into the appropriate solvent waste stream (Halogenated or Non-Halogenated).

  • Log Entry: Record the approximate concentration of the aminopyridine on the waste log sheet attached to the carboy.

Part 4: Visual Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance and safety.

WasteDisposal Start Waste Generation: 5-Amino-2-methylpyridin-3-ol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Spill Spill Cleanup StateCheck->Spill Accidental Release SolidAction Segregate from Oxidizers Place in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction LiquidCheck Identify Solvent Base Liquid->LiquidCheck SpillAction 1. Ventilate Area 2. Dampen with Water (prevent dust) 3. Scoop into Solid Waste 4. Wash surface with soap/water Spill->SpillAction Halo Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->Halo NonHalo Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate) LiquidCheck->NonHalo DisposalHalo Disposal: Halogenated Waste Stream (High BTU Incineration) Halo->DisposalHalo DisposalNonHalo Disposal: Flammable Waste Stream (Fuel Blending) NonHalo->DisposalNonHalo SpillAction->SolidAction Residue Transfer

Figure 1: Decision logic for the segregation and disposal of 5-Amino-2-methylpyridin-3-ol waste.

Part 5: Regulatory & Logistics

Department of Transportation (DOT) Requirements

When preparing the waste for off-site transport by a licensed contractor (e.g., Veolia, Clean Harbors), the material must be manifested correctly.[1]

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (5-Amino-2-methylpyridin-3-ol)[1]

  • UN Number: UN 2811[3]

  • Hazard Class: 6.1 (Toxic Substance)[2][4]

  • Packing Group: III (Low to medium danger) - Verify specific LD50 if PG II is required, but PG III is standard for this class of aminopyridines unless highly potent.[1]

Emergency Spill Response

If a spill occurs outside of containment:

  • Isolate: Evacuate the immediate area (10-foot radius).

  • Protect: Wear N95/P100 respirator and nitrile gloves.

  • Neutralize: No chemical neutralization is required.[1] Physical removal is preferred.[1]

  • Clean: Cover powder with damp paper towels to prevent airborne dust.[1] Scoop up wet slurry and place in a hazardous waste bag. Wash the surface with a mild detergent (pH 7-9) to remove organic residues.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14275, 5-Hydroxy-2-methylpyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.